PTA2 (Pinane thromboxane A2)

Catalog No.
S8088485
CAS No.
M.F
C24H40O3
M. Wt
376.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PTA2 (Pinane thromboxane A2)

Product Name

PTA2 (Pinane thromboxane A2)

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20-,21+,22-/m0/s1

InChI Key

OHJIHGVLRDHSDV-BNAVIEMTSA-N

SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O

Pinane thromboxane A2, also known as PTA2, is a synthetic analog of thromboxane A2, a potent lipid mediator involved in various physiological processes, particularly in hemostasis and vascular function. The molecular formula of pinane thromboxane A2 is C24H40O3, and it is characterized by a bicyclic structure derived from pinane. This compound is notable for its stability compared to its natural counterpart, thromboxane A2, which is rapidly hydrolyzed in biological systems. Pinane thromboxane A2 acts primarily as a thromboxane receptor antagonist and an inhibitor of thromboxane synthase, making it a valuable tool in research related to cardiovascular diseases and platelet aggregation .

That are crucial for its biological activity:

  • Thromboxane Synthase Inhibition: PTA2 inhibits the enzyme thromboxane synthase, which catalyzes the conversion of prostaglandin H2 to thromboxane A2. This inhibition can reduce platelet aggregation and vasoconstriction.
  • Platelet Aggregation: PTA2 has been shown to inhibit U-46619-induced aggregation of human platelets with an IC50 value of approximately 2 µM. This property is significant for studying antiplatelet therapies .
  • Vascular Constriction: In studies involving isolated cat coronary arteries, PTA2 inhibited U-46619-induced constriction with an ID50 of about 0.1 µM, demonstrating its potential as a vasodilator .

The biological activity of pinane thromboxane A2 is primarily linked to its role as a thromboxane receptor antagonist. Its key activities include:

  • Inhibition of Platelet Aggregation: By blocking the action of thromboxane A2 at its receptors, PTA2 effectively reduces platelet aggregation, which is critical in preventing thrombosis.
  • Vasodilation: PTA2's ability to inhibit vasoconstriction responses contributes to its potential therapeutic applications in managing cardiovascular diseases.
  • Selective Action: Unlike some other compounds, PTA2 does not affect prostacyclin synthase at concentrations up to 100 µM, indicating a degree of selectivity that may reduce side effects associated with broader inhibition .

Pinane thromboxane A2 can be synthesized through various organic chemistry methods. The most common approach involves:

  • Starting Materials: Utilizing pinene derivatives as starting materials due to their structural similarity to the target compound.
  • Functionalization: The synthesis typically involves functionalizing the pinene backbone through oxidation and cyclization reactions to introduce the necessary hydroxyl and carbonyl groups characteristic of thromboxanes.
  • Final Steps: The final steps often include protecting groups' removal and purification processes such as chromatography to isolate pure pinane thromboxane A2 .

Pinane thromboxane A2 has several applications in biomedical research:

  • Cardiovascular Research: Due to its properties as a thromboxane receptor antagonist, PTA2 is used extensively in studies aimed at understanding cardiovascular diseases and developing new antithrombotic therapies.
  • Pharmacological Studies: It serves as a biochemical reagent in pharmacological assays to evaluate the effects on platelet function and vascular tone.
  • Research Tool: As a stable analog of thromboxane A2, PTA2 provides researchers with a reliable compound for studying the mechanisms underlying platelet aggregation and vascular responses .

Studies on the interactions of pinane thromboxane A2 with various biological systems have revealed important insights:

  • Receptor Binding: PTA2 exhibits specific binding to thromboxane receptors, which mediates its inhibitory effects on platelet aggregation.
  • Synergistic Effects: Research has indicated that combining PTA2 with other antiplatelet agents may enhance therapeutic efficacy while minimizing adverse effects.
  • Comparative Studies: Interaction studies comparing PTA2 with other thromboxane analogs have highlighted its unique receptor selectivity and stability profile .

Pinane thromboxane A2 shares structural similarities with several other compounds. Here are some notable comparisons:

Pinane thromboxane A2 stands out due to its enhanced stability compared to natural thromboxanes and selective inhibition properties that allow for targeted therapeutic applications without broadly affecting other prostaglandins .

XLogP3

6.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

376.29774513 g/mol

Monoisotopic Mass

376.29774513 g/mol

Heavy Atom Count

27

Dates

Last modified: 02-18-2024

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